molecular formula C11H8Cl2N2 B3804415 6-(2,4-dichlorophenyl)pyridin-2-amine

6-(2,4-dichlorophenyl)pyridin-2-amine

Cat. No.: B3804415
M. Wt: 239.10 g/mol
InChI Key: LYDIRMKOZVLZMW-UHFFFAOYSA-N
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Description

The compound “6-(2,4-dichlorophenyl)pyridin-2-amine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 2,4-dichlorophenyl group is a type of phenyl group, which is a functional group with the formula -C6H4Cl2. The dichlorophenyl group is attached to the pyridine ring at the 6th position, and an amine group (-NH2) is attached at the 2nd position .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyridine ring with a 2,4-dichlorophenyl group attached at the 6th position and an amine group at the 2nd position. The presence of the nitrogen atom in the pyridine ring and the chlorine atoms in the dichlorophenyl group could result in interesting electronic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the polar amine group and the aromatic rings could influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Antihypertensive Activity

One of the significant applications of derivatives of 6-(2,4-dichlorophenyl)pyridin-2-amine is in antihypertensive therapy. A study by Bennett et al. (1981) demonstrated that certain derivatives, specifically 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, showed potential in lowering blood pressure in spontaneously hypertensive rats. These compounds achieved normotensive levels at specific oral doses and maintained these levels with daily doses, indicating their sustained antihypertensive effectiveness (Bennett et al., 1981).

Pharmaceutical Synthesis

The compound has been used in various synthetic pathways to create pharmacologically active molecules. For example, Korošec et al. (2006) developed a synthetic route for a compound structurally similar to this compound, exploring its stereodynamics and conformational properties (Korošec et al., 2006).

Catalysis and Chemical Synthesis

In the field of chemical synthesis and catalysis, derivatives of this compound have been used. For instance, Nadri et al. (2014) reported the use of a related compound, 2,6-bis(diphenylphosphino)pyridine, as a ligand in palladium-catalyzed C-N coupling reactions, achieving high yields and demonstrating its effectiveness as a catalyst (Nadri et al., 2014).

Material Science and Polymerization

The compound and its derivatives have also found applications in material science, particularly in polymerization processes. For example, Kim et al. (2018) investigated the use of aromatic amine ligands, including derivatives of pyridin-2-amine, in the polymerization of 2,6-dimethylphenol, indicating their potential in the synthesis of polymers like poly(2,6-dimethyl-1,4-phenylene ether) (Kim et al., 2018).

Mechanism of Action

The mechanism of action of “6-(2,4-dichlorophenyl)pyridin-2-amine” would depend on its intended use. For instance, if it’s intended to be used as a pharmaceutical, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with “6-(2,4-dichlorophenyl)pyridin-2-amine” would depend on its physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “6-(2,4-dichlorophenyl)pyridin-2-amine” would depend on its potential applications. If it shows promise as a pharmaceutical, for instance, further studies could be conducted to optimize its synthesis, understand its mechanism of action, and assess its safety and efficacy .

Properties

IUPAC Name

6-(2,4-dichlorophenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-7-4-5-8(9(13)6-7)10-2-1-3-11(14)15-10/h1-6H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDIRMKOZVLZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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